2,6-Di-O-methyl-beta-cyclodextrin
Overview
Description
Synthesis Analysis
The synthesis of 2,6-Di-O-methyl-beta-cyclodextrin involves specific chemical modifications to the beta-cyclodextrin molecule. Techniques such as regioselective modification have been developed to achieve the methylation of the hydroxyl groups at the 2 and 6 positions of the glucose subunits in the cyclodextrin ring. This modification enhances the compound's solubility and modifies its interaction capabilities with various substances (De-Qi Yuan et al., 2003).
Molecular Structure Analysis
The molecular structure of 2,6-Di-O-methyl-beta-cyclodextrin has been elucidated through techniques like NMR and X-ray crystallography. These studies reveal the impact of methylation on the cyclodextrin's structure, particularly how it affects the conformation and flexibility of the molecule. The structural characterization underscores the molecule's ability to form inclusion complexes with various guest molecules, influenced by the steric and electronic properties imparted by the methylation (J. J. Stezowski et al., 2001).
Chemical Reactions and Properties
2,6-Di-O-methyl-beta-cyclodextrin participates in various chemical reactions, highlighting its role as a versatile reagent and catalyst in organic synthesis. Its modified hydrophobic cavity can host different organic molecules, facilitating reactions within its confined space. This capability is particularly useful in promoting selective reactions and enhancing reaction rates through molecular recognition mechanisms (Bijeta Mitra et al., 2021).
Physical Properties Analysis
The physical properties of 2,6-Di-O-methyl-beta-cyclodextrin, such as solubility, melting point, and thermal stability, are significantly influenced by its methylation. These properties are crucial for its practical applications, as they determine the compound's behavior in various environments and its compatibility with different substances. The enhanced solubility in both water and organic solvents is a key feature that distinguishes it from the parent cyclodextrin (É. Fenyvesi et al., 2014).
Chemical Properties Analysis
The chemical properties of 2,6-Di-O-methyl-beta-cyclodextrin, including its reactivity and stability under different conditions, are critical for its use in chemical research and industrial processes. Its ability to form stable inclusion complexes with a wide range of molecules makes it an invaluable tool for enhancing the solubility, stability, and bioavailability of various compounds. The modified chemical structure contributes to its unique interaction capabilities, allowing for selective and efficient binding to target molecules (Ren-Qi Wang et al., 2008).
Scientific Research Applications
Pharmaceutical Applications :
- It improves the dissolution and release characteristics of drugs like flurbiprofen in various dosage forms, making it particularly useful for enhancing pharmaceutical properties (Uekama et al., 1985).
- It's effective in enhancing nasal drug delivery, especially methylated derivatives, likely by interacting with nasal epithelial membranes and opening tight junctions (Marttin et al., 1998).
- Tri-O-methyl-beta-cyclodextrin serves as the best stereoselective additive for the enantiomeric resolution of 2-arylpropionic acid non-steroidal anti-inflammatory drugs in capillary electrophoresis (Fanali & Aturki, 1995).
- It enhances the solubility and availability of water-soluble and water-insoluble pharmacological agents by acting as a molecular host (2020).
- Cyclodextrin inclusion complexes with riluzole significantly improve its water solubility and dissolution rate, broadening pharmaceutical applications without increasing hepatotoxicity (Wang et al., 2015).
Environmental Applications :
- Randomly methylated beta-cyclodextrin significantly enhances the bioremediation and detoxification of transformer oil-contaminated soils by increasing the bioavailability of pollutants and the activity of indigenous microorganisms (Molnár et al., 2005).
Analytical Chemistry Applications :
- It effectively separates enantiomers of chiral carboxylic acid esters and epoxides, with applications in plant hormones, insect juvenile hormones, and non-steroidal anti-inflammatory drugs (König & Gehrcke, 1993).
- Cyclodextrin selectors are used in capillary electrophoresis and isotachophoresis to resolve model isomeric compounds, showing improved enantioselectivity and separation efficiency (Snopek et al., 1991).
Biomedical Research :
- It's used for manipulating cellular cholesterol content, allowing for net enrichment or depletion of cholesterol in tissue culture cells (Christian et al., 1997).
- 2,6-di-O-methyl-beta-cyclodextrin induces apoptosis through cholesterol depletion in cell membranes (Motoyama et al., 2009).
Future Directions
properties
IUPAC Name |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-37,39,41,43,45,47,49-heptamethoxy-5,10,15,20,25,30,35-heptakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H98O35/c1-64-15-22-36-29(57)43(71-8)50(78-22)86-37-23(16-65-2)80-52(45(73-10)30(37)58)88-39-25(18-67-4)82-54(47(75-12)32(39)60)90-41-27(20-69-6)84-56(49(77-14)34(41)62)91-42-28(21-70-7)83-55(48(76-13)35(42)63)89-40-26(19-68-5)81-53(46(74-11)33(40)61)87-38-24(17-66-3)79-51(85-36)44(72-9)31(38)59/h22-63H,15-21H2,1-14H3/t22-,23-,24-,25-,26-,27-,28-,29+,30+,31+,32+,33+,34+,35+,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKBSGBYSPTPKJ-UZMKXNTCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1C2C(C(C(O1)OC3C(OC(C(C3O)OC)OC4C(OC(C(C4O)OC)OC5C(OC(C(C5O)OC)OC6C(OC(C(C6O)OC)OC7C(OC(C(C7O)OC)OC8C(OC(O2)C(C8O)OC)COC)COC)COC)COC)COC)COC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)OC)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)OC)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)OC)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)OC)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)OC)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)OC)COC)COC)COC)COC)COC)COC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H98O35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501311203 | |
Record name | Di-O-methyl-β-cyclodextrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501311203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1331.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Di-O-methyl-beta-cyclodextrin | |
CAS RN |
51166-71-3 | |
Record name | Di-O-methyl-β-cyclodextrin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51166-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Heptakis(2,6-O-dimethyl)beta-cyclodextrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051166713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Di-O-methyl-β-cyclodextrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501311203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-DI-O-METHYL-.BETA.-CYCLODEXTRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FJP73E35O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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